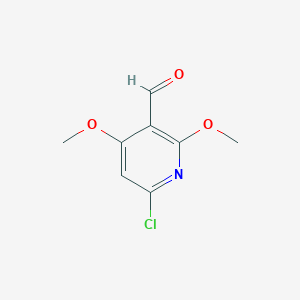

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-8(13-2)5(6)4-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHFUYQDHOPLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups into electron-rich aromatic systems. For 6-chloro-2,4-dimethoxypyridine-3-carbaldehyde, this approach involves formylation of a pre-functionalized pyridine precursor.

Synthesis of 6-Chloro-2,4-dimethoxypyridine

The precursor, 6-chloro-2,4-dimethoxypyridine, is synthesized via chlorination and methoxylation of a pyridine derivative. A representative procedure involves:

- Chlorination : Treatment of 2,4-dimethoxypyridine with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours, yielding 6-chloro-2,4-dimethoxypyridine.

- Methoxylation : Alternatively, methylation of 2,4-dihydroxypyridine using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

Formylation via Vilsmeier-Haack Reaction

The formylation step employs POCl₃ and DMF to generate the Vilsmeier reagent:

- Reaction Setup : 6-Chloro-2,4-dimethoxypyridine (1.0 equiv) is added to a chilled (0°C) mixture of DMF (3.0 equiv) and POCl₃ (3.5 equiv).

- Conditions : The mixture is heated to 90°C for 16 hours, followed by quenching with ice water.

- Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (ethyl acetate/petroleum ether, 1:20).

Yield : 27–35% (isolated as a white solid).

Key Data Table: Vilsmeier-Haack Formylation

| Parameter | Value |

|---|---|

| Starting Material | 6-Chloro-2,4-dimethoxypyridine |

| Reagents | DMF, POCl₃ |

| Temperature | 0°C → 90°C |

| Time | 16 hours |

| Solvent | Neat |

| Purification | Column chromatography |

| Yield | 27–35% |

Oxidation of 3-Hydroxymethyl Intermediate

An alternative route involves oxidation of a hydroxymethyl precursor to the aldehyde.

Synthesis of 3-Hydroxymethyl-6-chloro-2,4-dimethoxypyridine

- Mannich Reaction : Condensation of 6-chloro-2,4-dimethoxypyridine with formaldehyde in the presence of acetic acid, yielding the hydroxymethyl intermediate.

- Alternative Approach : Grignard addition to a pre-functionalized pyridine carbonyl derivative.

Oxidation to Carbaldehyde

The hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂):

- Conditions : 3-Hydroxymethyl-6-chloro-2,4-dimethoxypyridine (1.0 equiv) is stirred with PCC (2.0 equiv) in dichloromethane (DCM) at 25°C for 8 hours.

- Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.

Yield : 40–45% (dependent on oxidant selection).

Key Data Table: Oxidation Method

| Parameter | Value |

|---|---|

| Starting Material | 3-Hydroxymethyl derivative |

| Oxidizing Agent | PCC or MnO₂ |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Time | 8–12 hours |

| Purification | Recrystallization |

| Yield | 40–45% |

Direct Chloroformylation Strategy

This method integrates chlorination and formylation in a single step, leveraging directed ortho-metalation.

Directed Metalation and Electrophilic Trapping

- Lithiation : Treatment of 2,4-dimethoxypyridine with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

- Chloroformylation : Sequential addition of hexachloroethane (C₂Cl₆) and DMF to the lithiated intermediate, followed by warming to 25°C.

Yield : 20–25% (low due to competing side reactions).

Key Data Table: Direct Chloroformylation

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dimethoxypyridine |

| Base | LDA |

| Electrophiles | C₂Cl₆, DMF |

| Temperature | -78°C → 25°C |

| Solvent | THF |

| Purification | Silica gel chromatography |

| Yield | 20–25% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Moderate yields | 27–35% |

| Oxidation | Scalable | Multi-step synthesis | 40–45% |

| Direct Chloroformylation | Single-step | Low yield, complex conditions | 20–25% |

Mechanistic Insights and Optimization

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via generation of the chloroiminium intermediate from DMF and POCl₃, which electrophilically attacks the electron-rich C-3 position of the pyridine ring. Methoxy groups at C-2 and C-4 enhance electron density, facilitating formylation.

Oxidation Challenges

Over-oxidation to the carboxylic acid is a common issue. Catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) can improve selectivity for the aldehyde.

Industrial-Scale Considerations

For large-scale production, the Vilsmeier-Haack method is preferred due to reagent availability and operational simplicity. Continuous flow reactors may enhance yield by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 6-Chloro-2,4-dimethoxypyridine-3-carboxylic acid.

Reduction: 6-Chloro-2,4-dimethoxypyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Electronic and Steric Effects

- In contrast, 6-chloro-2-methoxypyridine-3-carboxaldehyde has a single methoxy group, resulting in a less electron-rich environment and possibly faster chloro substitution.

- Positional Isomerism : Compared to 6-chloro-2,3-dimethoxypyridine , the 2,4-dimethoxy arrangement in the target compound creates distinct resonance effects, altering reactivity and interaction with biological targets.

- Aldehyde Reactivity : The aldehyde in the target compound is adjacent to a methoxy group at position 4, which may sterically hinder nucleophilic attacks. In contrast, the aldehyde in 4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is influenced by the oxo group and saturated ring, increasing its susceptibility to reduction or condensation.

Physicochemical Properties

- Melting Points: The single-methoxy analog (6-chloro-2-methoxypyridine-3-carboxaldehyde) has a reported melting point of 78–81°C .

- Solubility : The dihydropyridine derivative exhibits higher lipophilicity due to its alkyl chain, whereas the target compound’s polar aldehyde and methoxy groups may enhance solubility in polar aprotic solvents.

Research Findings and Implications

- Electronic Effects : The 2,4-dimethoxy substitution in the target compound creates a highly electron-rich pyridine ring, which may stabilize intermediates in catalytic reactions or modify metabolic stability in drug design.

- Steric Considerations : The proximity of the 4-methoxy group to the aldehyde in the target compound could influence regioselectivity in subsequent reactions, a feature absent in analogs like 6-chloro-2,3-dimethoxypyridine .

- Comparative Reactivity : The chloro group in the target compound is less electrophilic than the chlorothio group in 2-(chlorothio)pyridine-3-carbonyl chloride , making the latter more reactive in substitution reactions.

Biological Activity

6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and two methoxy groups, contributing to its reactivity and interaction with biological targets.

- Molecular Formula : C8H8ClN1O3

- Molecular Weight : 203.61 g/mol

- CAS Number : 2225146-91-6

Biological Activities

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study:

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest that it may protect neuronal cells from oxidative stress-induced damage. The presence of methoxy groups is believed to enhance its antioxidant activity.

Research Findings:

In a model of neurotoxicity induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structural features:

- Chloro Group : Enhances lipophilicity and may improve membrane permeability.

- Methoxy Groups : Contribute to electron donation, which can stabilize reactive intermediates during biological interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions starting from halogenated pyridine precursors. For example, replacing a chlorine atom with methoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach. Oxidation of a methyl group to the aldehyde functionality (e.g., using KMnO₄ in an alkaline medium) is critical, but over-oxidation to carboxylic acids must be avoided by controlling reaction time and temperature .

- Data Reference :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methoxylation | K₂CO₃, DMF, 80°C | 65–75 |

| Oxidation | KMnO₄, NaOH, 50°C | 50–60 |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 215.6 for C₉H₉ClNO₃) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Side products include:

- Over-oxidation : Carboxylic acid formation (control via short oxidation times).

- Demethylation : Use anhydrous conditions to prevent hydrolysis of methoxy groups.

- By-product Isolation : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and regioselectivity for derivatization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The aldehyde group is electrophilic, while the pyridine ring’s electron-deficient nature directs nucleophilic attacks to the 5-position. This predicts regioselectivity in reactions like Grignard additions or condensations .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies show:

- Acidic Conditions : Aldehyde protonation leads to degradation; use buffered solutions (pH 6–8).

- Thermal Stability : Degrades above 150°C; store at –20°C under inert atmosphere.

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Q. How does substitution at the 6-chloro position influence bioactivity in related pyridine derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs (e.g., 6-chloro-3-carbaldehyde imidazo[1,2-a]pyridines) reveal that:

- Chloro Retention : Enhances lipophilicity and membrane permeability.

- Aldehyde Modification : Converting to oximes or hydrazones modulates toxicity while retaining antimicrobial activity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Key issues include:

- Exothermic Oxidation : Use controlled addition of KMnO₄ and cooling.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches.

- By-Product Management : Optimize stoichiometry (e.g., 1.2 eq. of methylating agent) to minimize unreacted intermediates .

Contradictions and Resolutions

- Evidence Conflict : While some protocols suggest KMnO₄ for oxidation , others propose alternative oxidants like SeO₂ . Resolution lies in substrate-specific testing: KMnO₄ is cost-effective but less selective, whereas SeO₂ offers better control for sensitive substrates.

- Synthetic Route Variability : Methoxylation can occur via SNAr (nucleophilic aromatic substitution) or Ullmann-type coupling. The choice depends on halogen reactivity (Cl vs. Br) and catalyst availability (e.g., CuI for Ullmann) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.